REACTION_CXSMILES
|
C([O:8][N:9]([CH2:20][CH2:21][CH2:22][P:23](=[O:30])([O:27]CC)[O:24]CC)S(C1C=CC(C)=CC=1)(=O)=O)C1C=CC=CC=1.Cl.C(O)(=O)C.C>O>[OH:8][NH:9][CH2:20][CH2:21][CH2:22][P:23](=[O:24])([OH:30])[OH:27]
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Name
|
diethyl 3-(N-benzyloxy-N-tosylamino)propylphosphonate
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)ON(S(=O)(=O)C1=CC=C(C)C=C1)CCCP(OCC)(OCC)=O
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Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
with stirring for 45 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
|
CONCENTRATION
|
Details
|
The resultant mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
FILTRATION
|
Details
|
whereafter the mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the resultant residual oil (8.59 g) was dissolved in water (25 ml)
|
Type
|
ADDITION
|
Details
|
To the solution were added pyridine (2.08 g) and ethanol (5 ml)
|
Type
|
WAIT
|
Details
|
to stand overnight at 4° C.
|
Duration
|
8 (± 8) h
|
Reaction Time |
45 h |
Name
|
|
Type
|
product
|
Smiles
|
ONCCCP(O)(O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |